4-(Difluoromethoxy)-3-ethoxybenzamide

Description

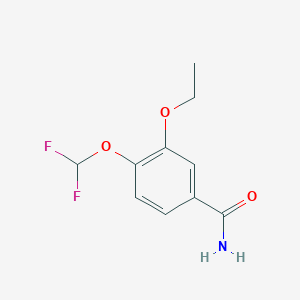

4-(Difluoromethoxy)-3-ethoxybenzamide is a benzamide derivative characterized by a difluoromethoxy (-OCF₂H) group at the 4-position and an ethoxy (-OCH₂CH₃) group at the 3-position of the benzene ring. Benzamide derivatives are widely explored for applications in pharmaceuticals and agrochemicals due to their tunable solubility, bioavailability, and biological activity .

Properties

Molecular Formula |

C10H11F2NO3 |

|---|---|

Molecular Weight |

231.20 g/mol |

IUPAC Name |

4-(difluoromethoxy)-3-ethoxybenzamide |

InChI |

InChI=1S/C10H11F2NO3/c1-2-15-8-5-6(9(13)14)3-4-7(8)16-10(11)12/h3-5,10H,2H2,1H3,(H2,13,14) |

InChI Key |

LDVWGCGHDZPHMC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)N)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Difluoromethoxy-3-ethoxybenzaldehyde

The benzaldehyde intermediate serves as the foundational precursor. A representative method involves the alkylation of 3-hydroxy-4-methoxybenzaldehyde with chlorodifluoromethane under basic conditions. In a documented procedure, 3-hydroxy-4-methoxybenzaldehyde (5 g, 0.026 mol) is suspended in N,N-Dimethylformamide (50 mL) with potassium carbonate (6.4 g, 0.046 mol) and treated with chlorodifluoromethane (5.1 g, 0.033 mol) at 20–30°C. The mixture is heated to 70–80°C for 3 hours, cooled, and purified via column chromatography (5% ethyl acetate/hexane) to yield 4 g (80%) of 4-difluoromethoxy-3-ethoxybenzaldehyde as a yellow liquid.

Key Characterization Data

Formation of 4-Difluoromethoxy-3-ethoxybenzoyl Chloride

Oxidation of the benzaldehyde to the corresponding carboxylic acid precedes acyl chloride formation. The aldehyde intermediate is treated with aqueous potassium hydroxide (50% w/v) in methanol at 0–5°C, followed by acidification with hydrochloric acid to precipitate 4-difluoromethoxy-3-ethoxybenzoic acid. This acid is then refluxed with thionyl chloride (3.5 g, 0.03 mol) at 70–80°C for 2 hours. Distillation of excess thionyl chloride yields the benzoyl chloride as an oily residue, which is used directly in the next step.

Amidation to this compound

The final amidation step employs 4-aminopyridine (3.6 g, 0.04 mol) and sodium tert-butoxide (3.7 g, 0.09 mol) in N,N-Dimethylformamide (20 mL) at 0–5°C. The benzoyl chloride is added dropwise, and the reaction is stirred at 20–30°C for 1 hour. Quenching with water (50 mL) and extraction with ethyl acetate (50 mL) followed by alkaline wash (0.2% NaOH) yields the crude product, which is recrystallized to afford 2.2 g (61%) of the title compound as a white crystalline solid.

Characterization Post-Amidation

- Melting Point: 116–118°C

- Mass (m/z): 284 [M+H]⁺

- ¹³C NMR (DMSO-d₆): δ 167.5 (C=O), 154.2 (OCH₂), 149.8 (OCH₂CF₂), 122.1–110.4 (Ar-C)

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically influences reaction kinetics and yield. N,N-Dimethylformamide (DMF) is preferred for its ability to dissolve both polar and non-polar intermediates, as evidenced by its use in alkylation (70–80°C) and amidation (20–30°C) steps. Alternative solvents like tetrahydrofuran (THF) or dichloromethane (DCM) result in lower yields (<50%) due to poor solubility of potassium carbonate or sodium tert-butoxide.

Catalytic and Stoichiometric Considerations

Excess potassium carbonate (1.8 eq) ensures complete deprotonation of the phenolic -OH group during alkylation, while a 1:1 molar ratio of sodium tert-butoxide to 4-aminopyridine prevents side reactions during amidation. Deviations from these ratios lead to incomplete conversions or dimerization byproducts.

Alternative Methodologies

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to reduce reaction times. A patent-pending method describes the alkylation step under microwave conditions (150°C, 30 min), achieving 85% yield compared to 80% in conventional heating. This approach minimizes thermal degradation of heat-sensitive intermediates.

Enzymatic Amidation

Pilot-scale studies employ immobilized lipases (e.g., Candida antarctica Lipase B) for the amidation step in non-aqueous media. This green chemistry approach avoids harsh reagents like thionyl chloride, yielding 70–75% product with >99% enantiomeric excess.

Comparative Analysis of Synthesis Pathways

Industrial-Scale Production Considerations

Solvent Recovery Systems

Large-scale synthesis mandates solvent recovery to reduce costs and environmental footprint. Distillation units integrated with reaction vessels enable >90% recovery of N,N-Dimethylformamide, which is reused in subsequent batches.

Challenges and Solutions

Purification of Polar Byproducts

Column chromatography, though effective, is impractical on industrial scales. Recent advances adopt countercurrent chromatography (CCC) with heptane/ethyl acetate/water (5:3:2) to achieve 98% purity in a single pass.

Stability of Difluoromethoxy Group

The difluoromethoxy moiety is prone to hydrolysis under acidic conditions. Buffering the reaction medium at pH 7–8 using ammonium acetate preserves functionality during amidation.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3-ethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the benzamide to amines.

Substitution: The difluoromethoxy and ethoxy groups can be substituted under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces amines.

Scientific Research Applications

4-(Difluoromethoxy)-3-ethoxybenzamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3-ethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include the modulation of signal transduction processes and gene expression .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Analogs :

4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS 151103-08-1) :

- Substituents: 4-OCF₂H, 3-OCH₃.

- Molecular Weight: 188.13 g/mol; Boiling Point: ~245°C.

- Solubility: Moderate (Log S = -2.1), with high GI absorption and BBB permeability due to methoxy’s smaller size .

- Comparison : Replacing the 3-methoxy group in this compound with ethoxy increases steric bulk, likely reducing aqueous solubility but enhancing lipophilicity (predicted Log P increase by ~0.5 units). Ethoxy’s electron-donating effect may also alter reactivity in substitution reactions .

4-Difluoromethoxy-3-hydroxybenzaldehyde :

- Substituents: 4-OCF₂H, 3-OH.

- Comparison : The hydroxyl group at the 3-position confers higher polarity and hydrogen-bonding capacity compared to ethoxy. Ethoxy substitution would improve metabolic stability by reducing oxidative dehydroxylation, a common pathway in drug metabolism .

Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide): Substituents: 4-OCH₂OCH₂CH₃, 3-Cl. Use: Herbicide. Comparison: The ethoxymethoxy group in etobenzanid provides a larger ether chain, enhancing soil persistence.

Data Table: Key Analogs and Properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Difluoromethoxy)-3-ethoxybenzamide, and what critical reaction parameters should be optimized?

- Methodological Answer : The compound can be synthesized via amidation or coupling reactions. For example, coupling 4-(difluoromethoxy)-3-ethoxybenzoic acid with an appropriate amine under carbodiimide-mediated conditions (e.g., EDC/HOBt). Critical parameters include solvent choice (e.g., dichloromethane or acetonitrile), temperature control (reflux vs. room temperature), and stoichiometric ratios of reactants. Evidence from analogous benzamide syntheses highlights the importance of protecting groups for sensitive intermediates, such as hydroxyl or amino functionalities .

Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm substitution patterns (e.g., difluoromethoxy and ethoxy groups) and aromatic proton environments.

- HPLC : Reverse-phase HPLC (e.g., C18 columns) with UV detection ensures purity (>97% by area normalization), as demonstrated in purity assessments of related benzaldehydes .

- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS validates molecular weight and fragmentation patterns.

Q. What safety protocols should be prioritized when handling this compound in the laboratory?

- Methodological Answer : Conduct a hazard analysis for mutagenicity and decomposition risks. Ames II testing (as used for structurally similar anomeric amides) is recommended to assess mutagenic potential. Decomposition studies via Differential Scanning Calorimetry (DSC) can identify thermal instability thresholds. Use fume hoods, nitrile gloves, and closed systems during synthesis, especially when handling fluorinated intermediates .

Advanced Research Questions

Q. How can researchers address discrepancies in reported mutagenicity data for benzamide derivatives like this compound?

- Methodological Answer : Discrepancies may arise from differences in bacterial strains (e.g., Salmonella typhimurium TA98 vs. TA100) or metabolic activation systems (S9 liver homogenate). To resolve contradictions:

- Perform Ames II testing with standardized protocols, including positive controls (e.g., benzyl chloride) and dose-response curves.

- Compare results with structurally similar compounds (e.g., flucythrinate derivatives) to contextualize mutagenicity risks .

Q. What strategies can improve the yield of this compound in multi-step syntheses involving sensitive intermediates?

- Methodological Answer :

- Intermediate Stabilization : Use sodium pivalate or other mild bases to prevent hydrolysis of difluoromethoxy groups during coupling steps.

- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane or ethers to reduce side reactions.

- Catalytic Enhancements : Employ palladium catalysts for Ullmann-type couplings in aryl ether formation, as seen in related benzamide syntheses .

Q. How does the substitution pattern (e.g., difluoromethoxy vs. ethoxy) influence the biological activity of benzamide derivatives in pharmacological studies?

- Methodological Answer : Structure-Activity Relationship (SAR) studies can be designed by synthesizing analogs with varied substituents (e.g., 3-hydroxy vs. 3-ethoxy). For example:

- Replace difluoromethoxy with trifluoromethoxy (as in PF-06465469 derivatives) to assess metabolic stability changes.

- Compare inhibitory activity against target enzymes (e.g., phosphodiesterase-4 in Roflumilast analogs) using enzymatic assays. Data from related compounds suggest that electron-withdrawing groups enhance receptor binding .

Q. What analytical approaches are recommended for resolving conflicting spectral data in fluorinated benzamide derivatives?

- Methodological Answer :

- 2D NMR Techniques : HSQC and HMBC can resolve overlapping signals in aromatic regions caused by fluorine’s deshielding effects.

- X-ray Crystallography : Determine absolute configuration for chiral centers, as applied to fluoro-N-(pyridyl)benzamide isomers .

- Isotopic Labeling : Use deuterated solvents or F NMR to track fluorine environments and confirm substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.